1-(4-Chlorophenyl)prop-2-yn-1-one
Overview
Description
“2-Propyn-1-one, 1-(4-chlorophenyl)-” is a chemical compound with the molecular formula C9H5ClO . It is also known as 1-(4-Chlorophenyl)-2-propyn-1-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, which involves the use of a hydroxy ketone intermediate . The synthesis is done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Molecular Structure Analysis
The molecular structure of “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be analyzed using various instrumental analytical methods. These methods include single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .Chemical Reactions Analysis
The chemical reactions involving “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be complex. For instance, in the synthesis of ketamine, the cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration with an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be determined using various techniques. For instance, its molecular weight is 164.588 Da . More detailed properties like density, boiling point, etc., are not available in the retrieved papers.Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
- The molecular structure of derivatives of 2-Propyn-1-one, 1-(4-chlorophenyl)- has been studied using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. These studies provide insights into the geometrical parameters, vibrational wavenumbers, and crystal structure of the compound (Najiya et al., 2014).
Electronic Properties and Reactivity
- Investigations into the electronic properties and chemical reactivity of 2-Propyn-1-one, 1-(4-chlorophenyl)- derivatives have been conducted using density functional theory (DFT). These studies explore aspects like molecular electrostatic potential, HOMO-LUMO energies, and vibrational assignments, contributing to understanding the compound's chemical behavior (Adole et al., 2020).
Biological Activities
- Some derivatives of 2-Propyn-1-one, 1-(4-chlorophenyl)- have been analyzed for their biological functions, displaying antimicrobial activities. Molecular docking studies help in identifying the binding energy and interactions with different proteins, suggesting potential applications in the development of antimicrobial agents (Viji et al., 2020).
Non-linear Optical (NLO) Properties
- The non-linear optical (NLO) properties of certain 2-Propyn-1-one, 1-(4-chlorophenyl)- derivatives have been explored. These studies indicate that these compounds can be potential materials for NLO applications due to their significant hyperpolarizability and stability arising from hyper-conjugative interactions and charge delocalization (Crasta et al., 2005).
Antibacterial Applications
- Research on certain derivatives of 2-Propyn-1-one, 1-(4-chlorophenyl)- has demonstrated notable antibacterial properties. This makes them candidates for further exploration in the development of new antibacterial agents (Mehta, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBSUMDFGVLOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460439 | |
Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22959-34-8 | |
Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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